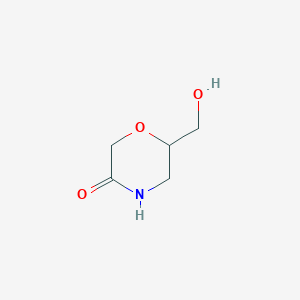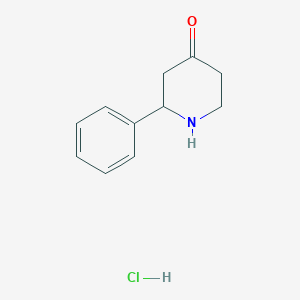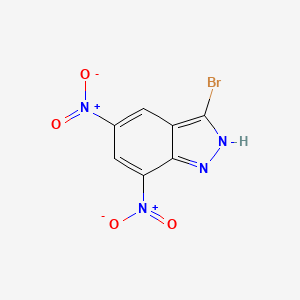
8-Bromo-4-methoxyquinoline
Overview
Description
8-Bromo-4-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its analogues can be synthesized using a variety of protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Recent advances have introduced greener and cleaner syntheses using alternative reaction methods, including multicomponent one-pot reactions, solvent-free reaction conditions, microwave and ultraviolet irradiation-promoted synthesis, and the use of eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 238.08 .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported for the construction and functionalization of this scaffold .Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Synthesis and Characterization
8-Bromo-4-methoxyquinoline is a compound of interest in organic chemistry due to its potential as a building block in various synthetic processes. For instance, Osborne and Miller (1993) discussed the regioselective alkoxydehalogenation of dihalogenoquinolines, a process relevant to the synthesis of compounds like this compound (Osborne & Miller, 1993). Similarly, Trécourt et al. (1995) explored the regioselective bromination and coupling reactions of substituted 8-Methoxyquinolines, contributing to the knowledge of synthesizing such brominated compounds (Trécourt, Mongin, Mallet, & Quéguiner, 1995).
Çakmak and Ökten (2017) described methods for synthesizing polyfunctional brominated methoxyquinolines, demonstrating the versatility and potential applications of these compounds in more complex chemical syntheses (Çakmak & Ökten, 2017).
Potential in Drug Development
The synthesis of this compound and related compounds has implications in drug development. For example, Hamama et al. (2015) researched the synthesis of new heterocyclic compounds incorporating quinolone moieties, which have shown potential as antibacterial agents (Hamama, Hassanien, El-Fedawy, & Zoorob, 2015).
Application in Photolabile Protecting Groups
Fedoryak and Dore (2002) discussed the use of brominated hydroxyquinoline, a compound structurally related to this compound, as a photolabile protecting group. This highlights the potential use of such compounds in developing light-sensitive materials for biological research (Fedoryak & Dore, 2002).
Chemosensor Development
Prodi et al. (2001) explored the application of chloro-methoxyquinoline compounds in developing chemosensors for detecting metal ions like cadmium. This suggests that derivatives of this compound could be valuable in environmental monitoring and food safety applications (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Mechanism of Action
While the specific mechanism of action for 8-Bromo-4-methoxyquinoline is not mentioned in the retrieved papers, quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, and antibacterial activities .
Safety and Hazards
Future Directions
Quinoline and its derivatives continue to be an area of interest in synthetic organic chemistry due to their wide range of applications. Future research may focus on developing greener synthesis protocols and exploring the biological and pharmaceutical activities of newly synthesized quinoline derivatives .
Properties
IUPAC Name |
8-bromo-4-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICLLHIWVPSKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694855 | |
| Record name | 8-Bromo-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-36-4 | |
| Record name | 8-Bromo-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



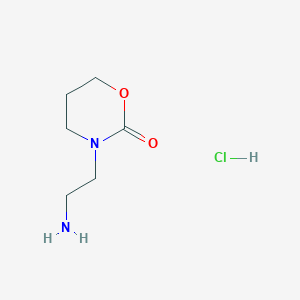


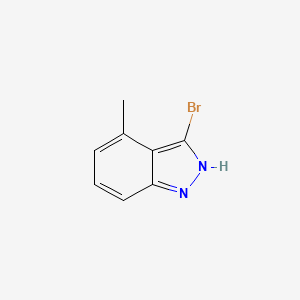
![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1523570.png)
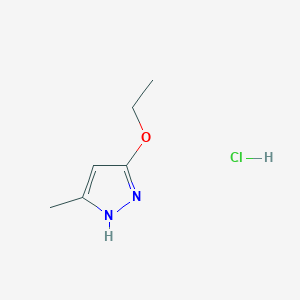
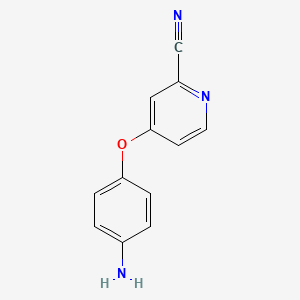
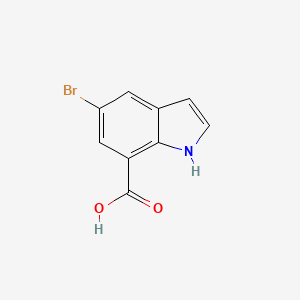

![6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1523582.png)
